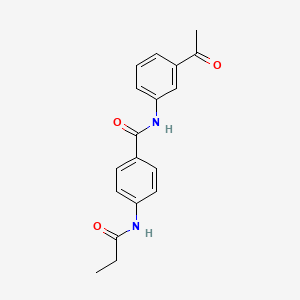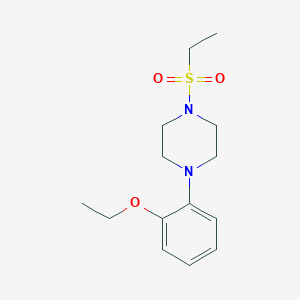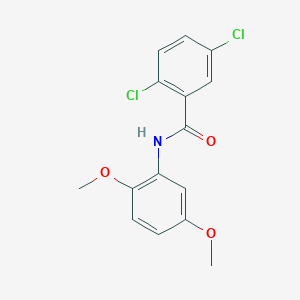
N-(3-acetylphenyl)-4-(propionylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-4-(propionylamino)benzamide, commonly known as APB, is a synthetic compound that has been widely used in scientific research due to its unique biochemical and physiological properties. APB is a member of the benzamide family of compounds and is known to have a wide range of effects on various biological systems.
作用机制
The mechanism of action of APB is not fully understood, but it is believed to act as an inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that is involved in various cellular processes, including DNA repair and cell death. By inhibiting PARP, APB is thought to have a protective effect on cells, particularly in situations where DNA damage is present.
Biochemical and Physiological Effects:
APB has been shown to have a wide range of biochemical and physiological effects. It has been shown to have a protective effect on cells under conditions of oxidative stress, and it has also been shown to have a neuroprotective effect in animal models of stroke and traumatic brain injury. Additionally, APB has been shown to have anti-inflammatory effects and has been used in studies investigating the role of inflammation in various disease processes.
实验室实验的优点和局限性
One of the main advantages of APB is its versatility in scientific research. It has been used in studies investigating a wide range of biological systems and processes, making it a valuable tool for researchers. However, one limitation of APB is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring are necessary when using APB in laboratory experiments.
未来方向
There are many potential future directions for research involving APB. One area of interest is the role of APB in various disease processes, including neurodegenerative diseases and cancer. Additionally, there is interest in developing new derivatives of APB that may have improved efficacy and reduced toxicity. Further research is needed to fully understand the potential of APB as a tool for investigating various biological systems and processes.
合成方法
APB can be synthesized through a multistep process involving the reaction of 3-acetylphenol with propionyl chloride, followed by the reaction of the resulting product with 4-aminobenzamide. The final product is then purified through various methods, including chromatography and recrystallization.
科学研究应用
APB has been extensively used in scientific research as a tool for investigating various biochemical and physiological processes. It has been shown to have a wide range of effects on different systems, including the nervous system, cardiovascular system, and immune system.
属性
IUPAC Name |
N-(3-acetylphenyl)-4-(propanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-17(22)19-15-9-7-13(8-10-15)18(23)20-16-6-4-5-14(11-16)12(2)21/h4-11H,3H2,1-2H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNCQIGKPLRTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-(4-fluorophenyl)-7-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5843086.png)

![3-(difluoromethyl)-5-(methylthio)-N-({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5843112.png)
![N-ethyl-4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5843120.png)
![N-[4-(acetylamino)-3-methoxyphenyl]benzamide](/img/structure/B5843121.png)
![3-(4-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]acrylamide](/img/structure/B5843122.png)
![5-[(mesitylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5843136.png)

![N-{2-[2,3,5,6-tetrafluoro-4-(1-propen-1-yl)phenoxy]phenyl}acetamide](/img/structure/B5843152.png)



